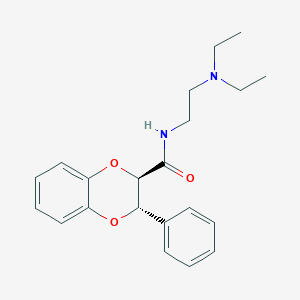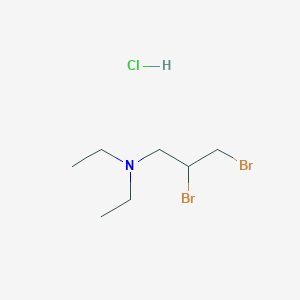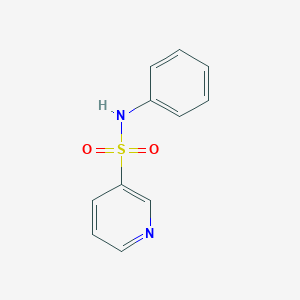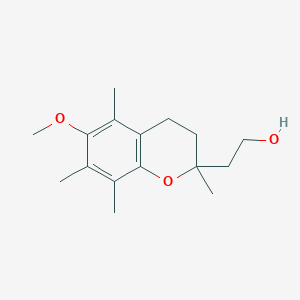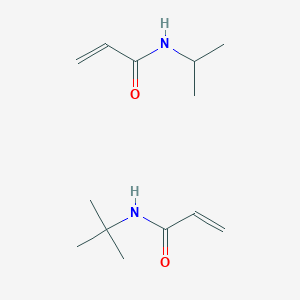![molecular formula C19H22N2O B011393 (9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one CAS No. 19634-36-7](/img/structure/B11393.png)
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspidofractinin-6-one is a monoterpene alkaloid that belongs to the family of compounds known as aspidofractinines. It is a secondary metabolite found in various species of the genus Kopsia, which is part of the Apocynaceae family. These plants are traditionally used in folk medicine for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspidofractinin-6-one typically involves multiple steps, starting from simpler organic compounds. The synthetic route often includes the formation of the core aspidofractinine skeleton, followed by specific functional group modifications to yield Aspidofractinin-6-one. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Aspidofractinin-6-one is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Aspidofractinin-6-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Aspidofractinin-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and synthetic methodologies.
Biology: Investigated for its role in plant metabolism and ecological interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations
Mechanism of Action
The mechanism of action of Aspidofractinin-6-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For instance, it may inhibit acetylcholinesterase, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Aspidofractinin-6-one can be compared with other monoterpene alkaloids such as:
Eburnamine: Known for its anticancer properties.
Chanofruticosinate: Studied for its anti-inflammatory effects.
Mersinine: A newer class of monoterpene alkaloids with diverse biological activities.
Aspidofractinin-6-one stands out due to its unique structural features and a broad spectrum of pharmacological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
19634-36-7 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one |
InChI |
InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1 |
InChI Key |
CIKIOXOCARQDDJ-MKCYZYCBSA-N |
SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Isomeric SMILES |
C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Canonical SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Synonyms |
Aspidofractinin-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



